molecular formula C26H20N2OS B2794995 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide CAS No. 477500-47-3

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide

Numéro de catalogue: B2794995
Numéro CAS: 477500-47-3
Poids moléculaire: 408.52
Clé InChI: JNQJVPITGPPQOT-CYYJNZCTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide is a structurally complex molecule featuring a naphtho[1,2-d]thiazole core fused with a methyl-substituted thiazolidene moiety. The (E)-configuration indicates spatial orientation of substituents around the double bond, influencing planarity and conjugation.

Propriétés

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS/c1-28-24-21-15-9-8-10-18(21)16-17-22(24)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQJVPITGPPQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Core Structural Variations: Naphthothiazole vs. Simple Thiazole

Key Compound : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()

  • Structural Differences : Replaces the naphtho-fused thiazole with a simpler thiazole ring.
  • Biological Activity: Naphthothiazole derivatives often exhibit improved antimicrobial or anticancer activity due to increased planarity and interaction with biological targets . Thermal Stability: The fused aromatic system in the target compound likely increases melting points (>300°C) compared to simpler thiazoles (e.g., 409–411 K for ) .

Substituent Modifications on the Acetamide Group

Key Compounds :

  • N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ()
  • N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide ()
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Property Target Compound N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Substituents 2,2-Diphenylacetamide 2,2-Diphenylacetamide + sulfamoylbenzothiazole Dichlorophenyl + thiazole
Lipophilicity High (logP ~5–6) Moderate (sulfamoyl group introduces polarity) High (chlorine substituents)
Bioactivity Potential kinase inhibition Enhanced solubility for sulfonamide-based therapeutics Antimicrobial (chlorine enhances reactivity)
Synthetic Route Likely EDC-mediated coupling Similar coupling with modified benzothiazole Carbodiimide-mediated coupling

Heterocyclic Fusion and Electronic Effects

Key Compound: 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole ()

  • Structural Differences : Replaces the acetamide group with a pyrazole-cyanide moiety.
  • Impact: Electronic Properties: The cyano group in (IR: 2215 cm⁻¹) introduces electron-withdrawing effects, altering redox behavior compared to the electron-rich diphenylacetamide . Applications: Pyrazole-fused naphthothiazoles (e.g., ) are explored as fluorescent probes, while the target compound’s acetamide group may favor protein-binding interactions .

Geometric Isomerism and Planarity

Key Compound : 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one ()

  • Structural Differences : Features a ketone group instead of acetamide, with (Z/E) isomerism.
  • Impact :
    • Planarity : The (E)-configuration in the target compound ensures optimal conjugation between the naphthothiazole and acetamide groups, enhancing UV-Vis absorption .
    • Reactivity : The ketone in may undergo nucleophilic additions, whereas the acetamide in the target compound is more stable under physiological conditions .

Spectral Characteristics

  • IR Spectroscopy : The target compound’s acetamide group would show C=O stretches near 1670–1680 cm⁻¹, similar to (1671 cm⁻¹) and (1676 cm⁻¹) .
  • NMR : The diphenyl groups would produce aromatic signals at δ 7.2–7.6 ppm, comparable to (δ 7.21–7.58 ppm) .

Q & A

Q. How does the compound’s stability under physiological conditions impact its bioactivity?

  • Methodology :
  • pH stability assays : Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to assess degradation pathways .
  • Light/heat stress testing : Use accelerated stability studies (40°C/75% RH) to identify degradation products via LC-MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.